![molecular formula C18H23N5O2 B2518270 N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide CAS No. 1797253-45-2](/img/structure/B2518270.png)
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a compound with a chlorothienopyrimidinyl moiety was achieved by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was prepared through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate . These methods could potentially be adapted for the synthesis of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide by substituting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a methoxybenzamide derivative was determined, and the optimized geometric bond lengths and angles were compared with experimental values . These analyses provide insights into the three-dimensional arrangement of atoms within the molecule and the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For instance, the reaction of methoxybenzylideneiminium salts with different amines has been studied, showing that the outcome of the reaction can vary depending on the amine used . These findings suggest that the chemical reactivity of the this compound could also be influenced by the presence of the dimethylamino and pyrrolidinyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The papers provided do not directly discuss these properties for the compound , but they do highlight the importance of such properties in the development of new drugs. For example, the potent mGluR1 antagonist mentioned in one study has a good pharmacokinetic (PK) profile, which is essential for oral bioavailability .
Scientific Research Applications
Synthesis and Chemical Studies
Research on pyrimidine derivatives, including the compound of interest, highlights their significant biological and pharmacological properties. The synthesis of various pyrimidine derivatives aims to contribute to this class of heterocyclic compounds. Quantum chemical calculations using DFT/B3LYP methods have been applied to explore molecular properties of these derivatives, revealing insights into their chemical behavior and potential applications (Saracoglu et al., 2020).
Heterocyclic Compound Development
Studies on the synthesis of heterocyclic systems using derivatives related to N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide have led to the preparation of novel compounds with potential biological activities. For instance, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related heterocycles showcases the utility of these pyrimidine derivatives in generating biologically relevant molecules (Selič et al., 1997).
Potential Anticancer Activities
The design, synthesis, and evaluation of compounds based on the pyrimidin-4-yl structure have demonstrated promising anticancer activity. For example, a specific study focused on the antiproliferative activity of such a compound against various cancer cell lines, highlighting its potential as an anticancer agent. The study utilized DFT, Hirshfeld surface analysis, and molecular docking studies to investigate the compound's properties and interactions with biological targets (Huang et al., 2020).
Exploration of Molecular Properties
The molecular electrostatic potential (MEP) surface map and quantum chemical features of pyrimidine derivatives have been analyzed to understand their reactivity and interaction with biological targets. These studies provide valuable insights into the design of new compounds with enhanced biological activities (Huang et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression of cells from the G1 phase to the S phase .
Mode of Action
It’s plausible that the compound binds to the active site of CDK2, inhibiting its activity and thus affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing. The downstream effects of this include reduced cell proliferation and potential induction of apoptosis .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of functional groups that can participate in hydrogen bonding, which is often favorable for absorption .
Result of Action
The molecular and cellular effects of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide’s action primarily involve the inhibition of cell cycle progression . This can lead to a decrease in cell proliferation and potentially induce apoptosis, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells .
properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)16-14(12-19-18(21-16)23-10-6-7-11-23)20-17(24)13-8-4-5-9-15(13)25-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRLRUCCYRNYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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